

# Ningetinib clinical trial status phase I investigations

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## Compound Focus: Ningetinib

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## Completed Phase I Clinical Trial

The first-in-human Phase I trial for **ningetinib** has been completed in patients with advanced solid tumors.

- **Clinical Trial Identifier:** NCT04577703 [1]
- **Recruitment Status:** Completed [1]
- **Conditions:** Advanced Solid Tumors [1]
- **Sponsor:** Sunshine Lake Pharma Co., Ltd. [1]
- **Start Date:** February 2014 [1]

## Ongoing Clinical Trials Beyond Phase I

Based on current clinicaltrials.gov records, **ningetinib** has progressed into later-phase trials for specific cancer types.

Condition	Trial Phase	Status	NCT Identifier
Advanced NSCLC [1]	Phase 2	Not yet recruiting [1]	NCT04992858 [1]
Multiple Myeloma [1]	Phase 1/2	Active, not recruiting [1]	NCT03975907 [1]

## Preclinical Profile and Key Experimental Data

### Primary Targets and Inhibitory Concentration (IC50)

**Ningetinib** is a potent, orally bioavailable tyrosine kinase inhibitor. The following table summarizes its half-maximal inhibitory concentration (IC50) against its primary targets from cell-free assays [1].

Target	IC50 (nM)
AXL [1]	< 1.0
VEGFR2 (KDR) [1]	1.9
c-Met [1]	6.7

### Key Findings from Phase Ib Trial in EGFR-Mutant NSCLC

A Phase Ib trial (NCT03758287) investigated **ningetinib** plus gefitinib in patients with EGFR-mutant, T790M-negative advanced NSCLC who failed prior EGFR-TKI therapy [2].

- **Patient Demographics:** The trial enrolled 108 heavily pretreated patients; 69.4% were in the third-line setting or beyond, and 36.1% had progressed on third-generation EGFR-TKIs [2].
- **Efficacy:** The combination showed a modest objective response rate (ORR) in biomarker-unselected patients but higher efficacy in selected patients. The ORR was 41.2% in patients with high MET and AXL expression, and 52.9% in those with MET amplification [2].
- **Conclusion:** The regimen demonstrated clinical activity and was well-tolerated, supporting further evaluation of dual Axl/EGFR targeting [2].

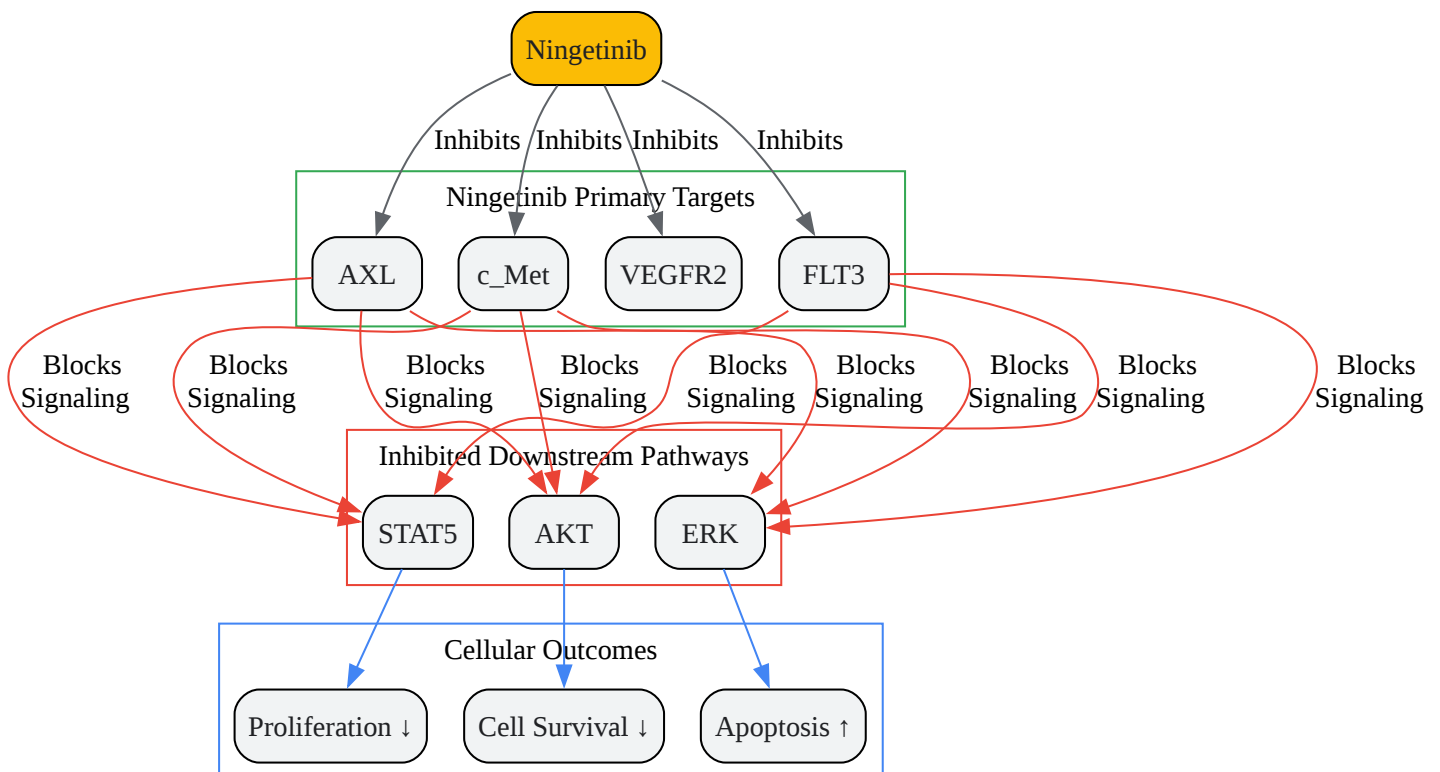
### Novel Preclinical Application in Acute Myeloid Leukemia (AML)

Recent research identified **ningetinib** as a novel FLT3 inhibitor, showing potent activity against FLT3-ITD mutations and the gatekeeper resistance mutation F691L [3] [4] [5].

- **In Vitro Methods:** Cell proliferation, apoptosis, and immunoblot assays were performed on AML cell lines and Ba/F3 cells expressing FLT3 mutations. Molecular docking and Cellular Thermal Shift Assay (CETSA) validated drug-target interaction [3] [4].
- **In Vivo Methods:** Anti-leukemic activity was assessed in mouse xenograft models generated from Ba/F3 and MOLM13 cells expressing FLT3-ITD or FLT3-ITD-F691L [3] [4].
- **Key Results:** **Ningetinib** inhibited cell proliferation, induced apoptosis, and blocked FLT3 downstream signaling. It showed superior survival benefit compared to gilteritinib and quizartinib in mouse models, including those with the F691L resistance mutation [3] [4] [5].

## Mechanism of Action and Signaling Pathway

**Ningetinib** exerts antitumor effects by inhibiting multiple receptor tyrosine kinases. The following diagram illustrates its core mechanism of action and downstream effects based on preclinical evidence.



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**Ningetinib** inhibits key oncogenic drivers to suppress tumor growth and survival. Its multikinase targeting profile underpins its utility in overcoming resistance to targeted therapies.

## Future Research and Development Directions

- **Overcoming Drug Resistance:** The potent activity against the FLT3-F691L gatekeeper mutation positions **ningetinib** as a promising candidate for treating resistant AML, warranting clinical validation [3] [4].
- **Biomarker-Driven Therapy:** Efficacy in NSCLC was enhanced in patients with MET/AXL dysregulation, highlighting the need for companion diagnostics to identify responsive patient populations [2] [6].
- **Broad Therapeutic Potential:** Preclinical data suggests potential application in other malignancies driven by c-Met, AXL, VEGFR2, or FLT3 [3] [1].

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